1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid
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Overview
Description
1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid is an organic compound with a complex structure that includes a pyrrolidine ring, a tert-butoxy group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid typically involves multiple steps, including esterification and protection reactions. One common method involves the reaction of tert-butanol with ethyl oxalyl chloride to form the tert-butoxy ester. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product .
Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, and various acids and bases for deprotection and substitution reactions . Major products formed from these reactions include amines, alcohols, and ketones.
Scientific Research Applications
1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid has several scientific research applications:
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is added to amines under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid is unique due to its combination of a pyrrolidine ring and a tert-butoxy group. Similar compounds include:
tert-Butyl Ethers: These compounds, such as propylene glycol mono-tert-butyl ether, also contain tert-butoxy groups but differ in their core structures.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds are used in peptide synthesis and share the Boc protecting group but differ in their amino acid backbones.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-9(14)6-12-5-7(10(15)16)4-8(12)13/h7H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
PCKKAGLREONNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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